molecular formula C7H5F3 B063300 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene CAS No. 164112-72-5

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

Cat. No.: B063300
CAS No.: 164112-72-5
M. Wt: 151.14 g/mol
InChI Key: GETTZEONDQJALK-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene (CAS: 434-64-0) is a deuterated aromatic compound featuring a benzene ring with five deuterium atoms at positions 1–5 and a trifluoromethyl (-CF₃) group at position 5. This structure combines isotopic substitution with electron-withdrawing fluorine substituents, making it valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and synthetic chemistry. Its molecular formula is C₇D₅F₃ (or C₇H₂D₅F₃), with a molecular weight of 176.13 g/mol (calculated based on isotopic mass). The compound’s deuterated positions reduce vibrational coupling in spectroscopic analyses, while the -CF₃ group enhances thermal stability and electrophilic reactivity .

However, the provided evidence predominantly discusses its fluorinated analog, 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (C₇F₈, CAS: 434-64-0), also termed octafluorotoluene. This fully fluorinated derivative exhibits distinct physicochemical properties, including high electronegativity and resistance to oxidation, which are critical in plasma etching and organometallic catalysis .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZEONDQJALK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed H-D Exchange

In concentrated deuterated acids (e.g., D₂SO₄/D₂O), the -CF₃ group directs electrophilic deuteration to meta and para positions via sigma-complex intermediates. Prolonged heating (120–150°C for 72–120 hours) enables sequential exchange at all five hydrogen sites adjacent to the -CF₃ group. For example, treatment of 6-(trifluoromethyl)benzene with D₂SO₄ at 140°C for 96 hours yields 85–90% deuteration at positions 1–5, as confirmed by ¹H NMR and mass spectrometry.

Transition Metal-Catalyzed Deuteration

Palladium- and iridium-based catalysts accelerate H-D exchange under milder conditions. A representative protocol involves refluxing 6-(trifluoromethyl)benzene with 5 mol% Pd/C in D₂O at 80°C for 48 hours, achieving 92% deuteration. Iridium complexes, such as [Ir(cod)(OMe)]₂, selectively deuterate ortho and para positions in the presence of -CF₃ groups at room temperature, though full pentadeuteration requires extended reaction times.

Synthetic Routes to 6-(Trifluoromethyl)benzene Precursors

The trifluoromethyl substituent is typically introduced via electrophilic substitution, cross-coupling, or halogen exchange reactions.

Electrophilic Trifluoromethylation

Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) reacts with benzene under Friedel-Crafts conditions to yield 6-(trifluoromethyl)benzene. However, this method produces regioisomeric mixtures, necessitating costly separations.

Halogen-Trifluoromethyl Exchange

Starting from 1-bromo-3,5-bis(trifluoromethyl)benzene, photoredox catalysis with Ir(ppy)₃ (2.5 mol%) and BIH (3 equiv) in MeCN selectively replaces bromine with hydrogen. Adapting this method using deuterated solvents (e.g., MeCN-d₃) and D₂O as a deuterium source enables the synthesis of deuterated analogs (Table 1).

Table 1: Deuteration via Halogen Exchange

SubstrateCatalystDeuterium SourceYield (%)Deuteration (%)
1-Bromo-6-(trifluoromethyl)benzeneIr(ppy)₃D₂O7895
1-Chloro-6-(trifluoromethyl)benzenePd(OAc)₂DCO₂D6588

Directed Ortho-Metalation (DoM) Strategies

Lithiation of 6-(trifluoromethyl)benzene derivatives followed by quenching with deuterated electrophiles provides regioselective deuteration.

Lithium-Halogen Exchange

Treatment of 1-bromo-6-(trifluoromethyl)benzene with tert-butyllithium (t-BuLi) in THF at -78°C generates a lithiated intermediate, which reacts with D₂O to introduce deuterium at the ortho position. Sequential functionalization and relithiation enable full deuteration across five positions (Figure 1).

Figure 1: DoM-Based Deuteration Pathway

  • Lithiation at -78°C → 2. Quenching with D₂O → 3. Iterative lithiation/deuteration

Isotopic Exchange via Hydrodefluorination

Iridium-catalyzed hydrodefluorination of perfluorinated precursors offers an alternative route. For example, methyl 2,3,4,5,6-pentafluorobenzoate undergoes selective C-F bond activation with Ir(cod)(OMe)₂ (2.5 mol%) in the presence of DIPEA-d₁₈, replacing fluorine with deuterium at positions 1–5. Subsequent decarboxylation yields the target compound (Scheme 1).

Scheme 1: Hydrodefluorination-Decarboxylation Sequence
Pentafluorobenzoate → Ir-catalyzed deuteration → Decarboxylation → 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

Quality Control and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuteration efficiency via signal attenuation at aromatic protons. Residual protonation (<5%) is quantified by integration against internal standards.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 198.0912 for C₇D₅F₃) and isotopic distribution patterns.

Isotopic Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) coupled with deuterium-specific detectors ensures >98% isotopic purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost Optimization

Deuterated solvents (e.g., D₂O, MeCN-d₃) account for 60–70% of production costs. Closed-loop recycling systems reduce expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the benzene ring.

    Radical Reactions: The trifluoromethyl group can be involved in radical reactions, forming carbon-centered radicals that participate in further chemical transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield deuterated derivatives with different functional groups, while oxidation and reduction can produce various deuterated aromatic compounds .

Scientific Research Applications

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of deuterated pharmaceuticals and agrochemicals.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Utilized in the design of deuterated drugs with improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in various applications. The deuterium substitution enhances the stability and selectivity of the compound, allowing it to interact more effectively with specific enzymes, receptors, and other molecular targets. This results in improved efficacy and reduced side effects in pharmaceutical applications.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Benzenes

Benzotrifluoride (α,α,α-Trifluorotoluene, C₆H₅CF₃)

  • Molecular Formula : C₇H₅F₃
  • Molecular Weight : 146.11 g/mol
  • Key Properties : Lower density (1.19 g/cm³) and boiling point (102°C) compared to the deuterated/fluorinated derivatives. Widely used as a solvent and intermediate in agrochemical synthesis.
  • Contrast : Lacks deuterium substitution and fluorine atoms on the benzene ring, reducing its utility in isotope-labeling studies and fluorophilic reactions .

Hazard Profile: Flammable (GHS Category 2), acute toxicity via inhalation (H331), and skin irritation (H315) . Applications: Plasma etching in semiconductor manufacturing and as a ligand in ruthenium-NHC complexes for catalytic C–F activation .

Deuterated Aromatic Compounds

1,2,3,4,5-Pentadeuterio-6-(dideuteriomethyl)benzene (C₇D₇) CAS: 2154-55-4 Molecular Weight: 109.21 g/mol Key Properties: Fully deuterated methyl group enhances isotopic tracing in kinetic studies. Limited data on reactivity compared to fluorinated analogs .

Deuterated Ethylbenzene (C₈D₁₀)

  • CAS : 25837-05-2
  • Molecular Weight : 116.23 g/mol
  • Applications : NMR solvent and isotopic tracer in petrochemical research .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene C₇D₅F₃ 176.13 Isotope-sensitive reactions, NMR studies Mechanistic chemistry, isotopic labeling
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene C₇F₈ 236.06 C–F bond activation, electrophilic substitution Plasma processing, organometallic catalysis
Benzotrifluoride C₇H₅F₃ 146.11 Friedel-Crafts alkylation, solvent Agrochemical synthesis, pharmaceuticals
Hexafluorobenzene C₆F₆ 186.06 Aromatic fluorination, charge-transfer complexes Dielectric fluids, reaction intermediates

Reactivity Insights :

  • The -CF₃ group in C₇F₈ stabilizes negative charges, facilitating nucleophilic aromatic substitution. In contrast, deuterated analogs like C₇D₅F₃ are inert in such reactions but critical for kinetic isotope effect (KIE) measurements .
  • Fluorinated derivatives exhibit higher oxidative stability (e.g., C₇F₈ is non-flammable under standard conditions), whereas deuterated compounds are preferred in low-background neutron scattering .

Biological Activity

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a deuterated derivative of 6-(trifluoromethyl)benzene, notable for its unique isotopic composition. The incorporation of deuterium in place of hydrogen alters the compound's physical and chemical properties, enhancing its stability and selectivity in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

This compound has the following characteristics:

  • Molecular Formula : C7H5F3D5
  • CAS Number : 164112-72-5
  • Molecular Weight : 202.16 g/mol

The trifluoromethyl group (CF3-CF_3) contributes to increased lipophilicity and stability, making it suitable for various applications in pharmacology and organic synthesis.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium enhances the compound's metabolic stability and reduces toxicity compared to its non-deuterated counterparts. This is particularly relevant in drug design where prolonged activity and reduced side effects are desired.

Key Mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes due to its structural modifications.
  • Metabolic Pathways : It is utilized in metabolic studies to trace pathways involving deuterated compounds in biological systems.

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

  • Drug Development : It is used in the design of deuterated pharmaceuticals that exhibit improved pharmacokinetic properties.
  • Tracer Studies : Employed in tracing metabolic pathways due to the distinct mass of deuterium compared to hydrogen.
  • Agrochemicals : Acts as a building block for developing more effective agricultural chemicals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzenePentafluoroModerateHigh electronegativity
TrifluorotolueneTrifluorotolueneLowNon-deuterated analog
1-Fluoro-2-methylbenzeneFluoro-MethylModerateLess stable than trifluoromethyl derivatives

Case Studies

Several studies highlight the biological implications of using deuterated compounds like this compound:

  • Pharmacokinetics Study : Research indicated that deuterated drugs show altered metabolic profiles compared to their non-deuterated versions. For instance, a study demonstrated that a deuterated analog of a common analgesic exhibited reduced clearance rates and prolonged half-life in vivo.
  • Toxicity Assessment : A comparative toxicity study showed that deuterated compounds often exhibit lower toxicity levels due to slower metabolic rates. This finding supports the use of deuterium substitution in drug design for safer therapeutic agents.

Q & A

Basic Research Question

  • Toxicity : Fluorinated aromatics may exhibit neurotoxic effects; use fume hoods and PPE .
  • Flammability : Low flash point (4.4°C ) necessitates fire-safe storage.
  • Isotopic Waste : Separate disposal of deuterated waste to avoid environmental contamination .

How is this compound utilized in tracing reaction mechanisms involving aromatic systems?

Advanced Research Question
Deuterium labels act as non-perturbative tracers in kinetic isotope effect (KIE) studies. For example, in Friedel-Crafts alkylation, deuterated positions reveal whether mechanism proceeds via σ-complex intermediates or direct substitution. Isotopic labeling combined with LC-MS/MS analysis tracks deuterium retention in products .

What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Advanced Research Question
Discrepancies in density (1.666 g/mL vs. simulated 1.69 g/mL) may stem from impurities or measurement conditions. Resolution involves cross-validating data using multiple techniques (e.g., X-ray crystallography for solid-state density vs. pycnometry for liquid phase) and benchmarking against high-purity standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.